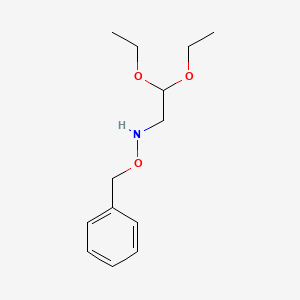

2,2-diethoxy-N-phenylmethoxyethanamine

説明

2,2-Diethoxy-N-phenylmethoxyethanamine is a substituted ethanamine derivative characterized by two ethoxy groups at the C2 position and an N-phenylmethoxy substituent on the amine nitrogen. The molecular formula is C₁₃H₂₁NO₄ (molecular weight: 255.31 g/mol).

特性

CAS番号 |

113333-60-1 |

|---|---|

分子式 |

C13H21NO3 |

分子量 |

239.31 g/mol |

IUPAC名 |

2,2-diethoxy-N-phenylmethoxyethanamine |

InChI |

InChI=1S/C13H21NO3/c1-3-15-13(16-4-2)10-14-17-11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |

InChIキー |

TWNITNWMJGKUEG-UHFFFAOYSA-N |

正規SMILES |

CCOC(CNOCC1=CC=CC=C1)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diethoxy-N-phenylmethoxyethanamine typically involves the reaction of phenylmethoxyethanamine with diethyl ether in the presence of an acid catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product yield. The general reaction can be represented as follows:

[ \text{Phenylmethoxyethanamine} + \text{Diethyl Ether} \xrightarrow{\text{Acid Catalyst}} \text{2,2-diethoxy-N-phenylmethoxyethanamine} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

化学反応の分析

Types of Reactions

2,2-diethoxy-N-phenylmethoxyethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).

Major Products

Oxidation: Formation of phenylmethoxyethanone.

Reduction: Formation of phenylmethoxyethanamine.

Substitution: Formation of various substituted ethanamines.

科学的研究の応用

2,2-diethoxy-N-phenylmethoxyethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2,2-diethoxy-N-phenylmethoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2,2-diethoxy-N-phenylmethoxyethanamine with analogs from the evidence:

Key Observations :

- Diethoxy vs. Methoxy/Alkoxy Groups : The diethoxy groups in the target compound likely increase lipophilicity compared to methoxy or single ethoxy substituents (e.g., in Gravitole or 2,2-dimethoxy analogs ). This property may enhance membrane permeability in biological systems.

- N-Substituent Variations: The N-phenylmethoxy group differentiates the target compound from analogs like diphenhydramine (diphenylmethoxy ) and N,N-dimethyl derivatives .

- Amine Substitution : Unlike diethylamine (Gravitole ) or dimethylamine (diphenhydramine ), the target compound’s amine is substituted with a phenylmethoxy group, which may reduce basicity and alter solubility.

Physicochemical and Functional Properties

Solubility and Lipophilicity

- 2,2-Diethoxy-N-phenylmethoxyethanamine : Predicted to have moderate water solubility due to ethoxy groups but high organic solvent solubility. The logP value is estimated to be ~2.5–3.0 (similar to diphenhydramine, logP = 3.6 ).

- Gravitole (C₁₆H₂₃NO₃): The propenylphenoxy group increases hydrophobicity (logP ~3.5), making it suitable for lipid-rich environments .

- N,N-Dimethyl-2-phenoxyethanamine: Lower molecular weight (165.24 g/mol) and simpler structure result in higher water solubility (logP ~1.2) .

Reactivity and Stability

Pharmacological and Industrial Relevance

- Medicinal Chemistry : Diphenhydramine’s success as an antihistamine suggests that ethanamine derivatives with bulky aryloxy groups (e.g., phenylmethoxy) may target histamine receptors. The target compound’s N-phenylmethoxy group could modulate selectivity for specific receptor subtypes.

- Agrochemicals: Gravitole’s propenylphenoxy structure is linked to plant growth regulation , indicating that ethanamine derivatives with alkoxy-aromatic groups may have agrochemical applications.

- Synthetic Intermediates: N,N-Dimethyl-2-phenoxyethanamine and 2,2-dimethoxy analogs are used as intermediates in drug synthesis, highlighting the versatility of substituted ethanamines.

Analytical Differentiation

Positional isomerism and substituent arrangement significantly impact analytical identification:

- Chromatographic Behavior: notes that methoxy and alkoxy substituents on ethanamines produce distinct retention times in GC-MS, aiding differentiation .

- Mass Spectrometry Fragmentation : Compounds like diphenhydramine and Gravitole exhibit characteristic fragmentation patterns (e.g., loss of ethoxy or phenylmethoxy groups), which could guide identification of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。